2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid
Overview
Description
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid is a derivative of phenylalanine . It is also known as 2-[3-(trifluoromethyl)phenyl]alanine hydrochloride . The compound has a molecular weight of 269.65 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[3-(trifluoromethyl)phenyl]alanine hydrochloride . Its InChI code is 1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 191-192°C .Scientific Research Applications
Synthesis and Chemical Transformation : The compound is used in the synthesis of enantiomerically pure (S)-3-amino-2-phenyl propanoic acid via asymmetric transformation of its racemic N-phthaloyl derivative. This process is significant in the preparation of enantiomerically pure compounds (Calmès & Escale, 1998).
Chelation and Thermal Studies : Solid metal ion Chelates of La(III), Ce(III), with 2-amino-3-phenyl propanoic acid have been synthesized and characterized by physicochemical and biological methods, including thermo gravimetric study. The thermal decomposition of these chelates was studied using the TGA method (Ballal, 2020).
Peptide Reactivity and Drug Design : The compound has been studied in computational peptidology for the calculation of molecular properties and structures of new antifungal tripeptides. This includes predicting pKa values and bioactivity scores, which is valuable for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Functional Modification of Polymers : 2-Amino-3-phenyl propanoic acid has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers show increased thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Biocatalysis in Pharmaceutical Intermediates : The compound is used in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid. This process is important for producing pharmaceutical intermediates like S-dapoxetine, which is used in treating premature ejaculation (Li et al., 2013).
Corrosion Inhibition Studies : Amino acid-based imidazolium zwitterions derived from 2-amino-3-phenyl-propanoic acid have been synthesized and characterized as corrosion inhibitors for mild steel. This application is crucial in industrial settings to prevent metal degradation (Srivastava et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a key role in various biological functions. It is a precursor to tyrosine, which is used in the synthesis of proteins and other important molecules in the body .
Mode of Action
As a phenylalanine derivative, it may interact with the body’s biochemical processes involving phenylalanine . Phenylalanine and its derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The compound, being a phenylalanine derivative, may be involved in the phenylalanine metabolic pathway . This pathway includes the conversion of phenylalanine to tyrosine, which is then used in the synthesis of proteins and other important molecules. The downstream effects of this pathway include the production of neurotransmitters like dopamine and norepinephrine .
Pharmacokinetics
As a phenylalanine derivative, it may share similar pharmacokinetic properties with phenylalanine .
Result of Action
As a phenylalanine derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions. It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGUYPSMQUWDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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